

# Tivozanib administration oral capsule food effects

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## Compound Focus: Tivozanib

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## Quantitative Data on Food Effects

The table below summarizes the key pharmacokinetic parameters from a crossover study in healthy subjects who received a single oral dose of **tivozanib** under fasted and fed conditions [1] [2].

Pharmacokinetic Parameter	Fasted State	Fed State	Geometric Mean Ratio (Fed/Fasted)
$C_{\max}$ (ng/mL)	18.1	14.1	77.5% (90% CI: 72.9–82.4%)
$AUC_{0-\infty}$ (ng·h/mL)	2,198	2,377	No significant difference

**Abbreviations:**  $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity;  $C_{\max}$ : Maximum observed plasma concentration; CI: Confidence interval.

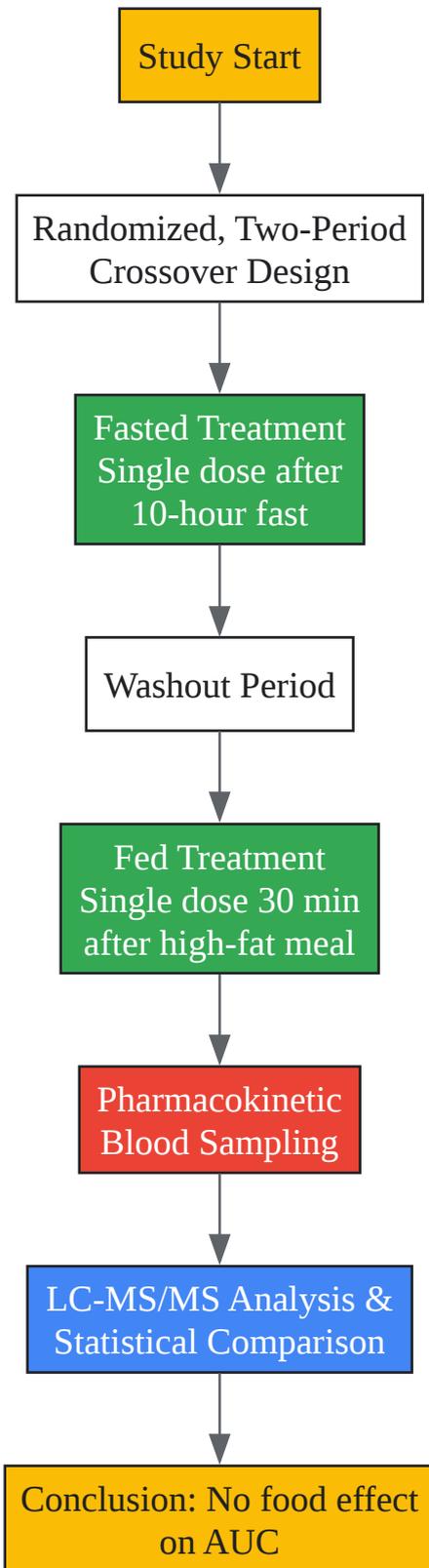
The data shows that taking **tivozanib** with food decreases the maximum concentration by approximately 23% but does not affect the total systemic exposure. This supports the current labeling, which states that **tivozanib** can be taken without regard to food [3] [4] [5].

## Experimental Protocol: Assessing Food Effect

For researchers, the methodology of the pivotal food-effect study provides a model for similar investigations.

- **1. Study Design:** A single-dose, randomized, two-period, two-treatment crossover study [1] [2].
- **2. Subjects:** Healthy adult subjects.
- **3. Dosage:** A single oral dose of **tivozanib** hydrochloride.
- **4. Treatments:**
  - **Fasted:** Following an overnight fast of at least 10 hours. The drug was administered with 240 mL of water, and food was withheld for at least 4 hours post-dose.
  - **Fed:** Following an overnight fast, subjects consumed a high-fat, high-calorie meal (as per FDA guidelines) 30 minutes before dosing. The drug was administered with 240 mL of water, and the same meal was completed 30 minutes after dosing.
- **5. Blood Sampling:** Serial blood samples were collected over a period sufficient to characterize the full pharmacokinetic profile.
- **6. Bioanalytical Method:** Plasma concentrations of **tivozanib** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **7. Data Analysis:** Primary parameters were  $C_{max}$  and  $AUC_{0-\infty}$ . An analysis of variance (ANOVA) was performed on the log-transformed parameters. The lack of a food effect on AUC was concluded if the 90% confidence interval for the geometric mean ratio (fed/fasted) was within the standard bioequivalence range of 80-125%.

The workflow of this protocol can be visualized as follows:



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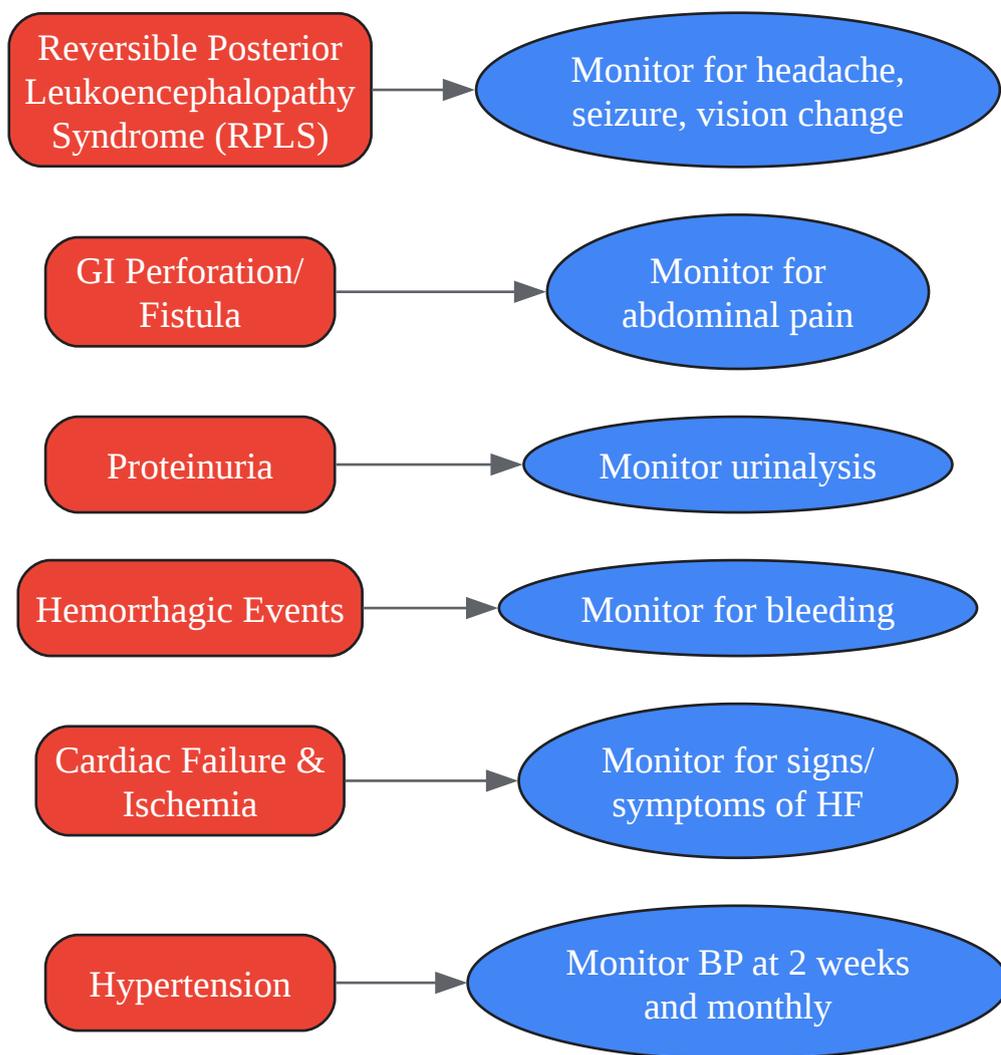
## Clinical Administration & Formulation Notes

For clinical trial design and patient guidance, the following points are critical:

- **Official Recommendation:** The product labeling for Fotivda explicitly states that it may be taken "with or without food" [3] [4] [6].
- **Formulation Consideration:** The capsules must be swallowed whole with a glass of water and must not be opened or crushed [3] [4].
- **Other Administration Interactions:** **Tivozanib** is contraindicated with herbal preparations containing **St. John's wort**, as it may decrease **tivozanib** plasma concentrations and reduce efficacy [3] [5] [7].

## Critical Management Areas for Development

While food intake is not a major concern, clinical protocols must account for other critical safety aspects consistently highlighted across prescribing information.



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## Conclusion for Research & Development

The data demonstrates that **tivozanib**'s absorption is not significantly altered by food intake, offering flexibility in dosing for clinical trials and patient use. The established protocol provides a robust model for food-effect assessment of other oral antineoplastic agents.

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## References

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